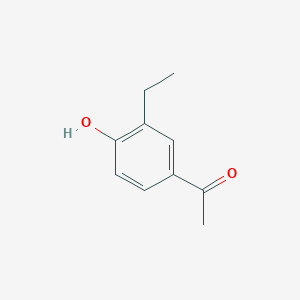

1-(3-Ethyl-4-hydroxyphenyl)ethanone

Description

1-(3-Ethyl-4-hydroxyphenyl)ethanone (CAS 22934-47-0) is a hydroxyacetophenone derivative with the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol. It features a hydroxyl group at the para position and an ethyl substituent at the meta position on the aromatic ring. The compound is synthesized via Friedel-Crafts acetylation of 2-ethylphenol using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) in solvents such as carbon disulfide or nitrobenzene, yielding melting points ranging from 89°C to 95°C depending on reaction conditions .

Properties

IUPAC Name |

1-(3-ethyl-4-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-8-6-9(7(2)11)4-5-10(8)12/h4-6,12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZXDQZLDCFOFGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00547687 | |

| Record name | 1-(3-Ethyl-4-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00547687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22934-47-0 | |

| Record name | 1-(3-Ethyl-4-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00547687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Ethyl-4-hydroxyphenyl)ethanone can be synthesized through the Friedel-Crafts acylation reaction. The process involves the reaction of acetyl chloride with 2-ethylphenol in the presence of aluminum chloride as a catalyst. The reaction is typically carried out in refluxing carbon disulfide, yielding the desired product with a 60% yield . Another method involves using nitrobenzene as a solvent at 60°C, resulting in a 39% yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The choice of solvent and reaction conditions may vary to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethyl-4-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The ethyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products

Oxidation: Produces 1-(3-Ethyl-4-oxophenyl)ethanone or 1-(3-Ethyl-4-carboxyphenyl)ethanone.

Reduction: Produces 1-(3-Ethyl-4-hydroxyphenyl)ethanol.

Substitution: Produces various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(3-Ethyl-4-hydroxyphenyl)ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Ethyl-4-hydroxyphenyl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity and stability. The ethyl group may affect the compound’s lipophilicity, impacting its ability to cross cell membranes and reach its target sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Isoacetovanillone (1-(3-Hydroxy-4-methoxyphenyl)ethanone)

- Structure : Hydroxyl at C3, methoxy at C4 (vs. ethyl and hydroxyl in the target compound).

- Properties: A positional isomer of acetovanillone (apocynin), isoacetovanillone forms during lignin decomposition but is often misidentified in analytical libraries .

1-(2-Hydroxy-4-methoxyphenyl)ethanone (CAS 552-41-0)

- Structure : Hydroxyl at C2, methoxy at C3.

- Properties : Molecular weight 166.17 g/mol . The ortho-hydroxy group increases hydrogen-bonding capacity, likely enhancing polarity compared to the meta-ethyl substituent in the target compound .

1-(3,5-Dimethoxy-4-hydroxyphenyl)ethanone

Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|

| 1-(3-Ethyl-4-hydroxyphenyl)ethanone | 164.20 | 89–95 | C3: Ethyl; C4: Hydroxyl |

| Isoacetovanillone | 166.17 | Not reported | C3: Hydroxyl; C4: Methoxy |

| 1-(2-Hydroxy-4-methoxyphenyl)ethanone | 166.17 | Not reported | C2: Hydroxyl; C4: Methoxy |

| 1-(3,5-Dimethoxy-4-hydroxyphenyl)ethanone | 212.20 | Not reported | C3/C5: Methoxy; C4: Hydroxyl |

Biological Activity

1-(3-Ethyl-4-hydroxyphenyl)ethanone, also known by its CAS number 22934-47-0, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and research findings.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets. It has been observed to inhibit specific enzymes and modulate receptor activities, which can lead to significant pharmacological effects. For example, compounds with similar structures have demonstrated the ability to inhibit monoamine oxidase (MAO), affecting neurotransmitter levels and potentially influencing mood and cognitive functions .

Biochemical Pathways

Research indicates that this compound may interact with multiple biochemical pathways. Its structure suggests it could influence pathways related to inflammation, oxidative stress, and cellular signaling. Studies have shown that phenolic compounds often exhibit antioxidant properties, which could be relevant for this compound's activity .

Pharmacological Effects

This compound has been studied for various pharmacological effects:

- Antioxidant Activity : Similar phenolic compounds have shown significant antioxidant capabilities, which protect cells from oxidative damage. This is often measured using assays such as DPPH radical scavenging and Ferric Reducing Antioxidant Power (FRAP) .

- Anticancer Potential : Preliminary studies have indicated that derivatives of phenolic compounds can exhibit selective cytotoxicity against cancer cell lines. For instance, compounds with similar structures have been tested against A549 non-small cell lung cancer cells, showing varying degrees of viability reduction .

- Antimicrobial Properties : The compound may also possess antimicrobial activities against various pathogens. Research into related compounds has highlighted their effectiveness against multidrug-resistant strains .

Case Studies

- Antioxidant Studies : A study evaluated the antioxidant properties of several phenolic compounds, including derivatives similar to this compound. The results indicated a strong correlation between the structure of these compounds and their antioxidant efficacy, suggesting that modifications could enhance their protective effects against oxidative stress .

- Cytotoxicity Assays : In vitro assays comparing the cytotoxic effects of this compound with standard chemotherapeutic agents revealed that while it did not surpass the efficacy of doxorubicin or cisplatin, it exhibited promising results that warrant further investigation .

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.